molecular formula C16H19N3O4 B2867666 3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2309538-18-7

3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2867666
CAS No.: 2309538-18-7
M. Wt: 317.345
InChI Key: PTGBISOMLGABDZ-UHFFFAOYSA-N
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Description

3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a compound with the molecular formula C16H19N3O4 and a molecular weight of 317.345.

Preparation Methods

The synthesis of 3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves multiple steps. One common method is the Knoevenagel condensation, which is used to create a variety of new compounds containing biologically active imidazolidine-2,4-dione cores . Another method involves the Bucherer–Berg reaction, which is modified to synthesize larger homologous molecules . The structure of these derivatives is confirmed by techniques such as FT-IR, 1H NMR, 13C NMR, and elemental analysis .

Chemical Reactions Analysis

3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied for its antibacterial and anticonvulsant properties . Molecular docking studies have shown that it has a high binding affinity towards various bacterial proteins, making it a potential candidate for antibacterial agents . Additionally, it has been evaluated for its anticonvulsant activity through molecular docking for Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore .

Mechanism of Action

The mechanism of action of 3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant activity is attributed to its binding affinity towards the Voltage-Gated Sodium Channel Inner Pore . The antibacterial properties are linked to its interaction with bacterial proteins, leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

3-[1-(2-Ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione can be compared with other similar compounds such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure, which is known for its significant biological activities.

Properties

IUPAC Name

3-[1-(2-ethoxybenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4/c1-2-23-13-6-4-3-5-12(13)15(21)18-8-7-11(10-18)19-14(20)9-17-16(19)22/h3-6,11H,2,7-10H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGBISOMLGABDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2CCC(C2)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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